

A Comprehensive Technical Guide to the Research Applications of 2-Bromopropane

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Compound of Interest

Compound Name: 2-Bromopropane

Cat. No.: B125204

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Abstract

2-Bromopropane (isopropyl bromide), an organobromine compound, serves as a versatile reagent and solvent in various research and industrial settings. Its primary utility lies in its role as an alkylating agent for the introduction of the isopropyl moiety in organic synthesis, a critical step in the preparation of numerous pharmaceutical and agrochemical compounds.^[1] However, its practical application is tempered by significant toxicological concerns, including reproductive toxicity, neurotoxicity, and hematotoxicity, which have been documented in both human and animal studies.^{[2][3]} This technical guide provides an in-depth overview of the core research applications of **2-bromopropane**, presenting detailed experimental protocols, quantitative toxicological data, and visualizations of key chemical and biological pathways to inform its safe and effective use in a laboratory setting.

Chemical and Physical Properties

2-Bromopropane is a colorless, volatile liquid with a characteristic sweet odor. A summary of its key physical and chemical properties is provided in the table below.

Property	Value
Chemical Formula	C ₃ H ₇ Br
Molar Mass	122.99 g/mol
Boiling Point	59-61 °C
Melting Point	-89 °C
Density	1.31 g/mL at 25 °C
Solubility in water	3.2 g/L at 20 °C
CAS Number	75-26-3

Applications in Organic Synthesis

The primary research application of **2-bromopropane** is as an electrophile in nucleophilic substitution reactions to introduce the isopropyl group into a variety of molecules.^[4] This functionality is crucial in the synthesis of complex organic compounds, including active pharmaceutical ingredients (APIs).

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers. It involves the reaction of an alkoxide with a primary or secondary alkyl halide. **2-Bromopropane** can be effectively used to synthesize isopropyl ethers.

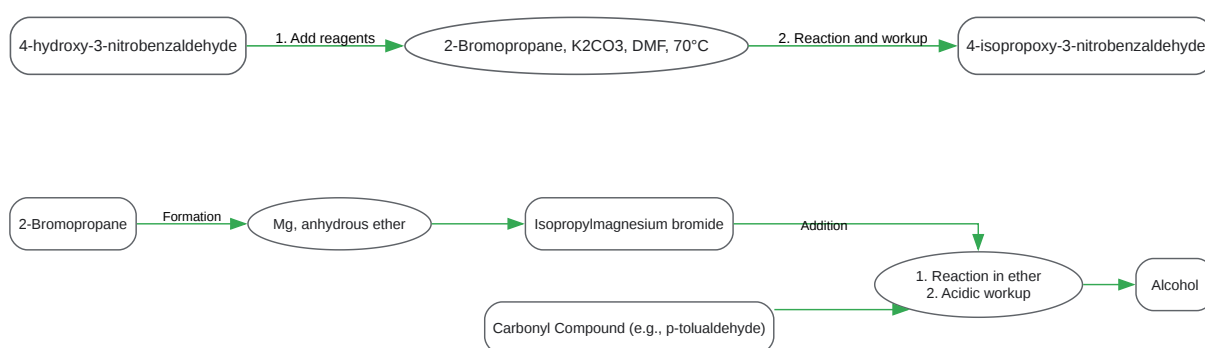
Experimental Protocol: Synthesis of 4-Isopropoxy-3-nitrobenzaldehyde^[1]

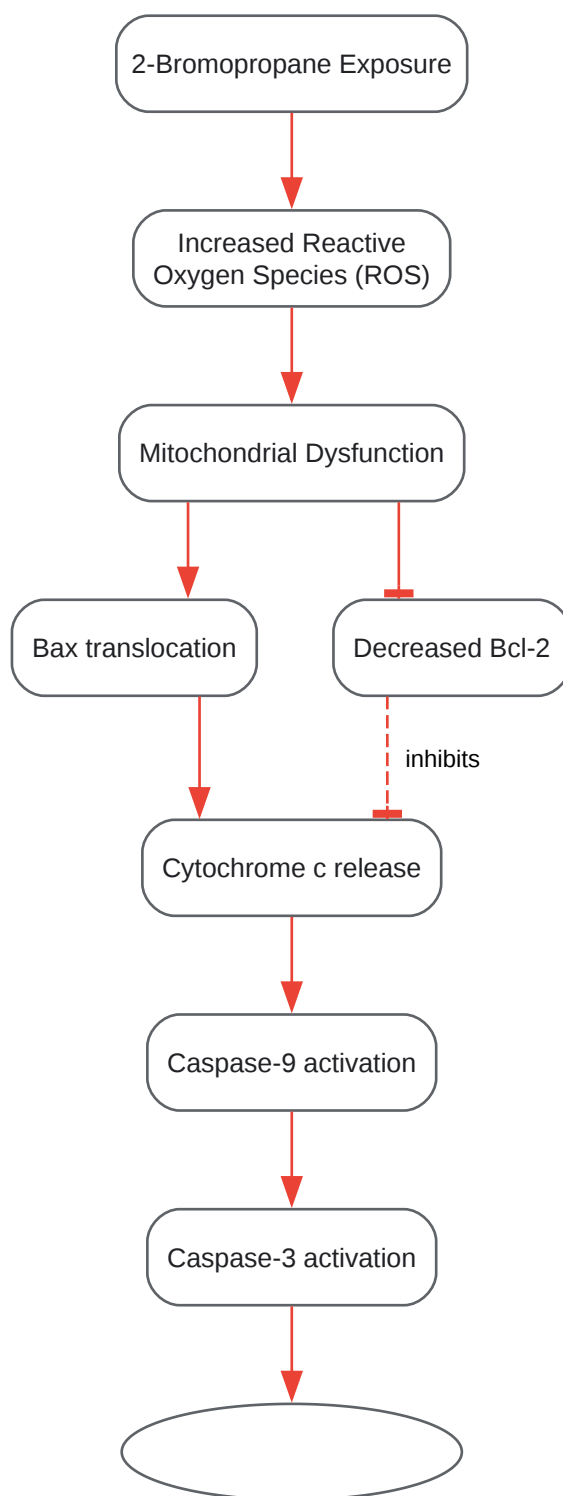
This protocol details the O-isopropylation of 4-hydroxy-3-nitrobenzaldehyde using **2-bromopropane**.

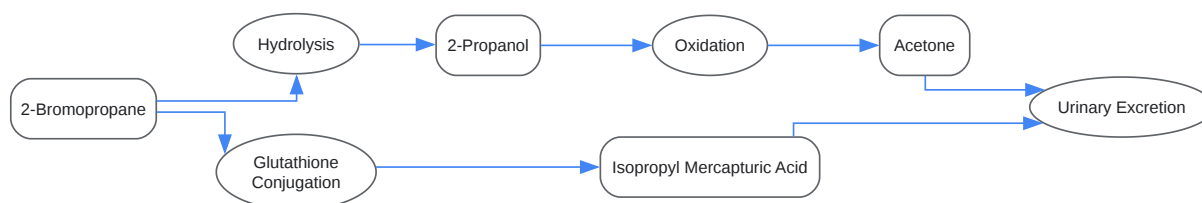
- Materials: 4-hydroxy-3-nitrobenzaldehyde, **2-bromopropane**, potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, ice-cold water.
- Procedure:

- To a solution of 4-hydroxy-3-nitrobenzaldehyde (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).
- Stir the mixture at room temperature for 15 minutes.
- Add **2-bromopropane** (1.5 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 70°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the product by column chromatography.

Reaction Workflow:







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